1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one
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Overview
Description
Preparation Methods
CYTOSINE beta-D-ARABINOSIDE can be synthesized through several methods. One common synthetic route involves the condensation of cytosine with arabinose under acidic conditions . Industrial production methods often involve multi-step processes that include the protection and deprotection of functional groups to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
CYTOSINE beta-D-ARABINOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of uracil arabinoside.
Reduction: Although less common, reduction reactions can modify the functional groups on the cytosine ring.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 2’ and 5’ positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CYTOSINE beta-D-ARABINOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactivity.
Medicine: Its primary application is in chemotherapy for leukemia.
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
CYTOSINE beta-D-ARABINOSIDE exerts its effects by inhibiting DNA synthesis. It is metabolized intracellularly into its active triphosphate form, which then incorporates into DNA and inhibits DNA polymerase . This leads to the cessation of DNA strand elongation and ultimately induces apoptosis via the PKC signaling pathway .
Comparison with Similar Compounds
CYTOSINE beta-D-ARABINOSIDE is unique among nucleoside analogs due to its arabinose sugar moiety. Similar compounds include:
Arabinosyladenine (vidarabine): Primarily used as an antiviral agent.
Arabinosylthymine: Known for its antitumor activity.
Arabinosyluracil: Also exhibits antitumor properties.
Compared to these compounds, CYTOSINE beta-D-ARABINOSIDE is more widely used in chemotherapy due to its effectiveness in treating leukemia .
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1T |
InChI Key |
UHDGCWIWMRVCDJ-BQRAPAGYSA-N |
Isomeric SMILES |
[3H]C1=CN(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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